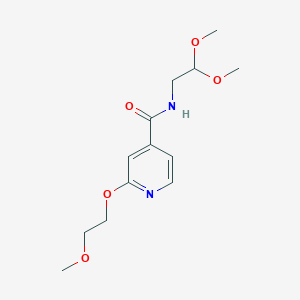

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the 2,2-dimethoxyethyl and 2-(2-methoxyethoxy) groups. Common synthetic routes may include:

Esterification: Isonicotinic acid is first esterified with methanol to form methyl isonicotinate.

Substitution Reaction: The ester is then reacted with 2,2-dimethoxyethanol and 2-(2-methoxyethoxy)ethanol under acidic or basic conditions to introduce the desired substituents.

Amidation: The final step involves the conversion of the ester to the amide using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions may yield alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide has shown promise as a modulator of protein interactions, particularly in the context of targeted protein degradation. This compound can act as a bifunctional molecule that binds to E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of specific proteins involved in disease processes such as cancer .

Case Studies

- Cancer Treatment : Research indicates that compounds like this compound can selectively target proteins involved in oncogenic signaling pathways, leading to reduced tumor growth in preclinical models of multiple myeloma .

- Neurodegenerative Diseases : Preliminary studies suggest that this compound may also have applications in treating neurodegenerative diseases by modulating pathways associated with protein misfolding and aggregation.

Role as an Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can yield new compounds with potentially enhanced biological activity.

Synthetic Routes

- Esterification and Substitution : The synthesis typically involves esterification of isonicotinic acid followed by substitution reactions with 2,2-dimethoxyethanol and 2-(2-methoxyethoxy)ethanol.

- Amidation : The final step converts the ester to the amide form using ammonia or amines, resulting in the desired compound.

Biological Assays

- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, showing potential for use in metabolic disorders.

- Cell Viability Assays : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Pharmaceutical Production

This compound is utilized in the pharmaceutical industry as a precursor for synthesizing other therapeutic agents. Its production methods are scalable, allowing for efficient manufacturing processes that meet industrial demands.

Wirkmechanismus

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,2-dimethoxyethyl)-isonicotinamide

- N-(2-methoxyethyl)-2-(2-methoxyethoxy)isonicotinamide

- N-(2,2-dimethoxyethyl)-2-ethoxyisonicotinamide

Uniqueness

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that enhances its solubility and bioavailability. The presence of methoxy groups contributes to its lipophilicity, which can improve cellular uptake. The isonicotinamide moiety is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with isonicotinamide structures have been shown to inhibit enzymes such as xanthine oxidase (XO), which is involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .

- Receptor Modulation : Similar compounds have demonstrated the ability to act as agonists or antagonists at various receptors, potentially influencing signaling pathways related to cardiovascular health and cancer .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various cell lines:

- Cytotoxicity : The compound has shown cytotoxic effects in cancer cell lines, suggesting potential anti-cancer properties. For instance, studies indicate that related isonicotinamide derivatives exhibit IC50 values in the micromolar range against specific cancer types .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays. Results indicate a significant reduction in oxidative stress markers in treated cells compared to controls .

In Vivo Studies

Preliminary animal studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Anti-inflammatory Effects : In rodent models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

- Cardiovascular Benefits : Similar compounds have been shown to improve cardiac function in heart failure models by enhancing myocardial contractility without causing hypertrophy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving a derivative of this compound demonstrated significant tumor regression in xenograft models when combined with standard chemotherapy agents. The mechanism was linked to enhanced apoptosis and reduced angiogenesis .

- Cardiovascular Health : Clinical observations suggest that compounds with similar structures may improve outcomes in patients with chronic heart failure by modulating receptor activity involved in cardiac function .

Data Tables

| Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Xanthine Oxidase Inhibition | 0.031 | Enzyme Inhibition |

| Cytotoxicity (Cancer Cells) | 0.312 | Induction of Apoptosis |

| Antioxidant Activity | - | Free Radical Scavenging |

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-6-7-20-11-8-10(4-5-14-11)13(16)15-9-12(18-2)19-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVALZIRIUYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.